Cas no 59776-60-2 (3,5-Dinitrophenyl Isocyanate)

3,5-Dinitrophenyl Isocyanate is a reactive organic compound primarily used as a derivatizing agent in analytical chemistry, particularly for the detection and quantification of amines, alcohols, and other nucleophiles. Its key advantages include high reactivity due to the electron-withdrawing nitro groups, which enhance the electrophilicity of the isocyanate moiety, enabling efficient derivatization under mild conditions. The compound’s stability and selectivity make it suitable for HPLC and GC applications, where it aids in improving detection sensitivity. Additionally, its crystalline solid form ensures ease of handling and storage. Careful handling is required due to its moisture sensitivity and potential toxicity.
3,5-Dinitrophenyl Isocyanate structure
3,5-Dinitrophenyl Isocyanate structure
Product Name:3,5-Dinitrophenyl Isocyanate
CAS No:59776-60-2
MF:C7H3N3O5
MW:209.115821123123
CID:375948
PubChem ID:194087
Update Time:2025-10-29

3,5-Dinitrophenyl Isocyanate Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-isocyanato-3,5-dinitro-
    • 1-isocyanato-3,5-dinitrobenzene
    • 3,5-DINITRO PHENYL ISOCYANATE
    • 5-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PENTANOICACID
    • JZPRXQSCMBDGKP-UHFFFAOYSA-N
    • 3,5-Dinitrophenyl isocyanate, 95%
    • Benzene, 1-isocyanato-3,5-dinitro-
    • 3,5-Dinitrophenyl isocyanate
    • SCHEMBL1305258
    • DTXSID70208511
    • AKOS004121592
    • 59776-60-2
    • DTXCID20131002
    • 3,5-Dinitrophenylisocyanate
    • 3,5-Dinitrophenyl Isocyanate
    • Inchi: 1S/C7H3N3O5/c11-4-8-5-1-6(9(12)13)3-7(2-5)10(14)15/h1-3H
    • InChI Key: JZPRXQSCMBDGKP-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C=C(C=1)[N+](=O)[O-])N=C=O)=O

Computed Properties

  • Exact Mass: 209.00700
  • Monoisotopic Mass: 209.007
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 121A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.61
  • Melting Point: 82-87 °C(lit.)
  • Boiling Point: 338.6°C at 760 mmHg
  • Flash Point: 158.6°C
  • Refractive Index: 1.654
  • PSA: 121.07000
  • LogP: 2.51670
  • Solubility: Not available

3,5-Dinitrophenyl Isocyanate Security Information

  • Hazardous Material transportation number:UN 3335
  • WGK Germany:3
  • Hazard Category Code: 36/37/38-42
  • Safety Instruction: S22; S26; S36
  • FLUKA BRAND F CODES:4.10-10-21
  • Hazardous Material Identification: Xn
  • Risk Phrases:R36/37/38; R42
  • Storage Condition:2-8°C

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Additional information on 3,5-Dinitrophenyl Isocyanate

Properties and Applications of 3,5-Dinitrophenyl Isocyanate (CAS No. 59776-60-2)

3,5-Dinitrophenyl Isocyanate, with the chemical formula C₆H₃N₃O₄ and CAS number 59776-60-2, is a significant intermediate in organic synthesis and pharmaceutical research. This compound is characterized by its highly reactive isocyanate group, which makes it a valuable building block for the development of various functional materials and bioactive molecules. The presence of multiple nitro groups enhances its reactivity and utility in synthetic transformations.

The structure of 3,5-Dinitrophenyl Isocyanate consists of a phenyl ring substituted with two nitro groups at the 3- and 5-positions, flanked by an isocyanate functional group at the 1-position. This arrangement imparts unique electronic and steric properties to the molecule, making it particularly useful in cross-coupling reactions, polymerization processes, and as a precursor for heterocyclic compounds. The electron-withdrawing nature of the nitro groups increases the electrophilicity of the isocyanate moiety, facilitating its participation in nucleophilic addition reactions.

In recent years, 3,5-Dinitrophenyl Isocyanate has garnered attention in the field of medicinal chemistry due to its potential applications in drug discovery. Researchers have explored its utility in synthesizing novel heterocyclic scaffolds that exhibit pharmacological activity. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The nitro groups can be further functionalized through reduction or diazotization reactions, leading to diverse chemical libraries for screening.

One of the most notable applications of 3,5-Dinitrophenyl Isocyanate is in the synthesis of polyurethane-like polymers. The isocyanate group reacts with hydroxyl-containing compounds such as alcohols or amines to form stable urethane linkages. These polymers exhibit a range of properties that can be tailored by adjusting the molecular weight and composition. Recent studies have demonstrated the use of 3,5-Dinitrophenyl Isocyanate in creating thermally stable resins and coatings with enhanced mechanical strength and chemical resistance.

The reactivity of 3,5-Dinitrophenyl Isocyanate also makes it a valuable tool in peptide coupling reactions. The isocyanate group can react with primary amines to form amides, which are crucial for constructing peptide chains. This property has been leveraged in solid-phase peptide synthesis (SPPS) to improve coupling efficiency and yield. Furthermore, the presence of electron-withdrawing nitro groups helps in directing subsequent reactions towards specific positions on the phenyl ring, enabling precise molecular modifications.

Advances in computational chemistry have further expanded the utility of 3,5-Dinitrophenyl Isocyanate. Molecular modeling studies have revealed insights into its interaction with biological targets, aiding in the design of more effective drug candidates. The ability to predict reaction outcomes using quantum mechanical calculations has streamlined synthetic routes and minimized experimental trials. This synergy between experimental chemistry and computational methods has accelerated the development of novel compounds derived from 3,5-Dinitrophenyl Isocyanate.

In industrial applications, 3,5-Dinitrophenyl Isocyanate serves as a key intermediate in the production of dyes and pigments. The nitro groups contribute to intense colors when incorporated into aromatic systems, making this compound valuable for high-performance dye formulations. Additionally, its role in agrochemical synthesis has been explored, particularly in developing herbicides and fungicides with improved efficacy.

The safety profile of 3,5-Dinitrophenyl Isocyanate is an important consideration during its handling and use. While it is not classified as a hazardous material under standard conditions, proper precautions must be taken to prevent exposure due to its reactive nature. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when working with this compound. Storage should be conducted in a cool, dry place away from incompatible substances like strong acids or bases.

Future research directions for 3,5-Dinitrophenyl Isocyanate include exploring its role in green chemistry initiatives. Efforts are underway to develop more sustainable synthetic routes that minimize waste generation and energy consumption. Additionally, investigations into its environmental impact are being conducted to ensure that its use aligns with global sustainability goals.

The versatility of 3,5-Dinitrophenyl Isocyanate underscores its importance as a synthetic intermediate across multiple disciplines. From pharmaceuticals to materials science, this compound continues to inspire innovation through its unique chemical properties and reactivity patterns.

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